1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl-
Overview
Description
1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- is an organic compound with a complex aromatic structure
Scientific Research Applications
1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- typically involves multi-step organic reactions One common method is the Friedel-Crafts alkylation, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated or nitrated derivatives
Mechanism of Action
The mechanism of action of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- involves its interaction with molecular targets through various pathways. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group with boronic acid substituents, used in organic synthesis.
Branched hydrocarbons: Compounds with similar alkyl substituents on a benzene ring.
Uniqueness
1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- is unique due to the combination of ethyl, fluoro, and propyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F/c1-3-5-18-8-12-20(13-9-18)22-15-14-21(16-23(22)24)19-10-6-17(4-2)7-11-19/h6-16H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGFTFFIFLHYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364940 | |
Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95759-44-7 | |
Record name | 2-BB(F)B-3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95759-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4''-Ethyl-2'-fluor-4-propyl-1,1':4',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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